molecular formula C6H6O3 B134861 5-Hydroxy-2-methyl-4H-pyran-4-one CAS No. 644-46-2

5-Hydroxy-2-methyl-4H-pyran-4-one

Cat. No. B134861
CAS RN: 644-46-2
M. Wt: 126.11 g/mol
InChI Key: IQXWFHDFTAZGNB-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-4H-pyran-4-one is a heterocyclic compound that is a structural constituent of various natural and synthetic compounds. It is known for its wide-ranging biological activities and is used in medicinal chemistry, the food industry, cosmetics, and the chemical industry .

Synthesis Analysis

The synthesis of derivatives of 5-Hydroxy-2-methyl-4H-pyran-4-one can be achieved through various methods. One approach involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Another method includes the cyclisation of 5-hydroxy-1,3-diketones mediated by anhydrous indium(III) chloride, which is highly efficient and yields up to 99% of the product . Additionally, the synthesis of pyrano[3,2-c]chromen-5(4H)-ones can be promoted by amino glucose-functionalized silica-coated NiFe2O4 nanoparticles under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives can be characterized by various spectroscopic techniques. For instance, the structure of nanoparticles used as catalysts in the synthesis of pyrano[3,2-c]chromen-5(4H)-ones was characterized by transmission electron microscopy, X-ray diffraction, and Fourier transform infrared spectroscopy . The crystal structure of some derivatives has also been determined through X-ray crystal diffraction .

Chemical Reactions Analysis

The reactivity of 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives with nucleophiles has been studied, revealing that reactions with hydrazine derivatives yield new pyrazole-type compounds, while reactions with ortho-phenylenediamines yield 1,5-benzodiazepines . The compound also undergoes ring opening and forms conjugated compounds when reacted with ethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-2-methyl-4H-pyran-4-one derivatives can be deduced from their synthesis and structural analysis. For example, the use of amino glucose-functionalized silica-coated NiFe2O4 nanoparticles suggests that the resulting compounds are magnetically separable, which implies certain magnetic properties . The solvent-free conditions used in some syntheses indicate that the compounds can be obtained in high purity without the need for harmful organic reagents . Quantum-chemical calculations have been performed to determine stable conformations and dipole moments of certain derivatives, providing insight into their chemical behavior .

Scientific Research Applications

Synthesis and Medicinal Application

5-Hydroxy-2-methyl-4H-pyran-4-one is extensively utilized in synthesizing a variety of heterocyclic compounds, particularly dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans. These compounds hold significant value in medicinal and pharmaceutical chemistry due to their broad biological activities. This compound, also known as kojic acid, is a natural γ-pyrone, and its derivatives find applications in medicinal chemistry, the food industry, cosmetic products, and the chemical industry. Synthetic strategies for these derivatives have been extensively developed, highlighting their medicinal applications (Borah, Dwivedi, & Chowhan, 2021).

Role in Maillard Reaction

5-Hydroxy-2-methyl-4H-pyran-4-one is a key product in the Maillard reaction involving glucose. When heated in the presence of primary amines, it forms new aminoreductones. This compound, due to its reactivity, contributes significantly to the chemistry of the Maillard reaction, a process important in food science (Knerr, Pischetsrieder, & Severin, 1994).

Mosquito Larvicidal Potential

A study on the compound isolated from Senecio laetus showed that it possesses significant larvicidal potential against mosquito species like Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. The compound exhibited high mortality rates at certain concentrations, suggesting its potential in mosquito control applications (Ali & Venugopalan, 2019).

Coordination Chemistry in Metalloprotein Active Sites

This compound's ability to bind with metal chelating fragments in a metalloprotein active site has been explored. Its unique binding modes, influenced by the active site's steric restrictions, are crucial for understanding ligand-receptor interactions and designing inhibitors for metalloproteins (Martin et al., 2014).

Quantum-chemical Study on Electronic Structure

A quantum-chemical study on this compound's electronic structure and ligand-receptor binding mechanisms has been conducted. The study provides insights into the geometric and electronic structure changes upon salt and complex formation, which are essential for understanding its interaction with biological receptors (Rogachevskii, Plakhova, & Shelykh, 2009).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system .

Future Directions

The compound has been identified as a potential target for total synthesis . It has been proposed as a potential antitumor strategy . The exploration of structurally different types of d-2HG scavengers is necessary for the further confirmation of the feasibility of this antitumor strategy .

properties

IUPAC Name

5-hydroxy-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXWFHDFTAZGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214652
Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Hydroxy-2-methyl-4H-pyran-4-one

CAS RN

644-46-2
Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
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Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
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Record name 5-hydroxy-2-methyl-4H-pyran-4-one
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Record name 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL-
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Synthesis routes and methods I

Procedure details

5-p-Methoxybenzyloxy-2-methyl-4-pyrone, 10 g, was dissolved in 10 ml of anisole and 15 ml of trifluoroacetic acid was dropwise added to the solution under ice cooling. After stirring at the same temperature for 3 hours, the mixture was concentrated under reduced pressure. The concentrate was separated and purified by flash column chromatography (eluting solution; chloroform: methanol=20:1) using Wako Gel C-300 (200 g) to give 2.4 g of the title compound.
Quantity
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10 mL
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15 mL
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Synthesis routes and methods II

Procedure details

Kojic acid, 30 g, as added to 150 ml of water and dissolved at 70° C. To the solution was added 30 g of zinc powders and, 90 ml of conc. hydrochloric acid (12 N) was dropwise added to the mixture over 2 hours. The mixture was stirred at the same temperature for 30 minutes. Insoluble matters (zinc powders) were removed and the reaction liquid was cooled to 5° C. After adjusting its pH to 2 with 50% aqueous sodium hydroxide solution, the mixture was concentrated under reduced pressure and the residue was dissolved in 100 ml of dichloromethane. The solution was washed with water (100 ml, 3 times). After drying over anhydrous magnesium sulfate, the system was separated and purified by flash column chromatography (eluting solution; chloroform: methanol=20:1) using Wako Gel C-300 (200 g) to give 2.4 g of the title compound as crystals. Physical data of this compound were identical with those of the compound obtained in Reference Example 11.
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150 mL
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90 mL
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30 g
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Synthesis routes and methods III

Procedure details

Chloro-kojic Acid (20.0 g; 125 mmol)—an inhibitor of tyrosinase with an EC50 of 6.8 μM—was added in portions to HPLC grade water (60 mL) and heated with an oil bath to ˜50° C. Zinc dust (16.2 grams) was carefully added in portions (5 min). An addition funnel was then attached. The reaction temperature was then increased to ˜70° C. and concentrated HCl (37 mL) was added drop-wise over 60 min; the reaction was vigorously stirred for an additional 3 hours. Next, excess zinc was removed via hot Büchner filtration. Standard extraction and purification methods afforded allomaltol (10.3 g; 81.7 mmol; 65% yield); see Liu, Z. D. et al, Bioorg. Med. Chem. 2001, 9, 563-573. Allomaltol was found to be a more potent inhibitor of tyrosinase than kojic acid with an EC50 of 3.4 μM. 1H NMR (DMSO-d5) δ 9.3-8.3 (br s, 1H; 5-OH); 7.97 (s, 1H; 6-H); 6.23 (s, 1H; 3-H); 2.24 (s, 3H; 2-CH3).
Quantity
20 g
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60 mL
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37 mL
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16.2 g
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Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-methyl-4H-pyran-4-one
Reactant of Route 2
5-Hydroxy-2-methyl-4H-pyran-4-one
Reactant of Route 3
5-Hydroxy-2-methyl-4H-pyran-4-one
Reactant of Route 4
5-Hydroxy-2-methyl-4H-pyran-4-one
Reactant of Route 5
5-Hydroxy-2-methyl-4H-pyran-4-one
Reactant of Route 6
5-Hydroxy-2-methyl-4H-pyran-4-one

Citations

For This Compound
117
Citations
AN Komogortsev, BV Lichitsky… - Journal of …, 2019 - Wiley Online Library
… Initially, we studied the three-component condensation of 5-hydroxy-2-methyl-4H-pyran-4-one 3 with arylglyoxals 5 and 4-methoxyaniline 11. It was shown that as a result of interaction …
Number of citations: 13 onlinelibrary.wiley.com
MA Shaheen, CG Hartinger, MN Tahir… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C6H6O3, is a member of the pyrone family. The molecules are planar (rms deviation of the asymmetric unit is 0.0248 Å, whereas that of the dimer is 0.0360 Å) and …
Number of citations: 3 scripts.iucr.org
B Berk, D Us, S Öktem, ZT KOCAGÖZ… - Turkish Journal of …, 2011 - journals.tubitak.gov.tr
… drug-directed therapy, we synthesized 11 4-substituted piperazine derivatives of 3-hydroxy-6-methyl-4H -pyran-4-one pharmacophore by reacting 5-hydroxy-2-methyl4H -pyran-4-one …
Number of citations: 12 journals.tubitak.gov.tr
AN Komogortsev, BV Lichitsky, AD Tretyakov… - Chemistry of …, 2019 - Springer
… Herein, we report the studies of the multicomponent reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with … containing 5-hydroxy-2-methyl-4H-pyran-4-one fragment was developed. …
Number of citations: 22 link.springer.com
VG Melekhina, AN Komogortsev, BV Lichitsky… - Tetrahedron …, 2019 - Elsevier
… It can be assumed that the use of 5-hydroxy-2-methyl-4H-pyran-4-one (allomaltol) as the enol component would result in the formation of 1,3,5-hexatriene systems of type 1 able to …
Number of citations: 12 www.sciencedirect.com
YB Li, W Hou, H Lin, PH Sun, J Lin, WM Chen - MedChemComm, 2018 - pubs.rsc.org
… In this study, a series of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were designed and synthesized as antiglioma agents, and their related structure–activity relationships are …
Number of citations: 4 pubs.rsc.org
K Hryniewicz, K Stadnicka, A Pattek-Janczyk - Journal of Molecular …, 2009 - Elsevier
… Allomaltol (C 6 H 6 O 3 ) itself, 5-hydroxy-2-methyl-4H-pyran-4-one (2), could be obtained by the reduction of chlorokojic acid with hydrogen in statu nascendi (eg using powdered Zn …
Number of citations: 5 www.sciencedirect.com
YB Li, J Liu, ZX Huang, JH Yu, XF Xu, PH Sun… - European journal of …, 2018 - Elsevier
… A mixture of allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one, 4) (2.00 mmol) and the relevant aldehyde (2.40 mmol) was stirred in the presence of DABCO (2.40 mmol) in dioxane:H 2 O (…
Number of citations: 28 www.sciencedirect.com
D Us, E Gürdal, B Berk, S Öktem… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
… A series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one structured compounds were synthesized by reacting 5-hydroxy-2-methyl-4H-pyran-4-one with …
Number of citations: 18 journals.tubitak.gov.tr
MD Aytemir, Ü Çaliş, M Özalp - Archiv der Pharmazie: An …, 2004 - Wiley Online Library
… In 1924, Yabuta [25] synthesized allomaltol (5hydroxy-2-methyl-4H-pyran-4-one, 2) and his method was improved by Ellis et al. [26]. Allomaltol was synthesized from commercially …
Number of citations: 143 onlinelibrary.wiley.com

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